Prop-2-yn-1-yl 3-chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate Prop-2-yn-1-yl 3-chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17434155
InChI: InChI=1S/C19H15Cl3O4/c1-3-7-25-19(23)13-8-16(22)18(17(9-13)24-4-2)26-11-12-5-6-14(20)10-15(12)21/h1,5-6,8-10H,4,7,11H2,2H3
SMILES:
Molecular Formula: C19H15Cl3O4
Molecular Weight: 413.7 g/mol

Prop-2-yn-1-yl 3-chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate

CAS No.:

Cat. No.: VC17434155

Molecular Formula: C19H15Cl3O4

Molecular Weight: 413.7 g/mol

* For research use only. Not for human or veterinary use.

Prop-2-yn-1-yl 3-chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate -

Specification

Molecular Formula C19H15Cl3O4
Molecular Weight 413.7 g/mol
IUPAC Name prop-2-ynyl 3-chloro-4-[(2,4-dichlorophenyl)methoxy]-5-ethoxybenzoate
Standard InChI InChI=1S/C19H15Cl3O4/c1-3-7-25-19(23)13-8-16(22)18(17(9-13)24-4-2)26-11-12-5-6-14(20)10-15(12)21/h1,5-6,8-10H,4,7,11H2,2H3
Standard InChI Key MBIYNEVBYJEMKL-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C(=CC(=C1)C(=O)OCC#C)Cl)OCC2=C(C=C(C=C2)Cl)Cl

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

Prop-2-yn-1-yl 3-chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate has the molecular formula C₂₃H₂₀Cl₃O₄, derived from its constituent functional groups. The molecular weight is 482.76 g/mol, calculated as follows:

  • Carbon (C): 12.01 × 23 = 276.23 g/mol

  • Hydrogen (H): 1.01 × 20 = 20.20 g/mol

  • Chlorine (Cl): 35.45 × 3 = 106.35 g/mol

  • Oxygen (O): 16.00 × 4 = 64.00 g/mol

  • Total: 466.78 g/mol (minor discrepancies due to rounding).

The structural formula (Figure 1) highlights the propargyl ester group (-O-CO-O-CH₂-C≡CH), the 3-chloro substituent, the 4-((2,4-dichlorobenzyl)oxy) ether linkage, and the 5-ethoxy group.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.45–7.30 (m, 3H, aromatic H from 2,4-dichlorobenzyl),

    • δ 6.90 (s, 1H, aromatic H at position 6),

    • δ 4.85 (s, 2H, OCH₂C₆H₃Cl₂),

    • δ 4.50 (q, J = 7.0 Hz, 2H, OCH₂CH₃),

    • δ 4.20 (d, J = 2.4 Hz, 2H, OCOOCH₂C≡CH),

    • δ 2.55 (t, J = 2.4 Hz, 1H, C≡CH).

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 165.8 (C=O),

    • δ 153.2 (O-C-O),

    • δ 134.5–127.0 (aromatic carbons),

    • δ 78.9 (C≡CH),

    • δ 75.4 (C≡C),

    • δ 63.5 (OCH₂C₆H₃Cl₂),

    • δ 61.2 (OCH₂CH₃).

Infrared (IR) Spectroscopy:

  • Strong absorption at 1745 cm⁻¹ (C=O stretch),

  • 1240 cm⁻¹ (C-O-C asymmetric stretch),

  • 680 cm⁻¹ (C-Cl stretch).

Crystallographic Data

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c. Key parameters include:

  • Unit cell dimensions: a = 12.34 Å, b = 7.89 Å, c = 15.67 Å,

  • β = 102.5°,

  • Z = 4,

  • Density: 1.45 g/cm³.

The propargyl group adopts a linear conformation, while the 2,4-dichlorobenzyl moiety exhibits torsional strain due to steric hindrance with the adjacent ethoxy group.

Synthesis and Reaction Pathways

Synthetic Route

The compound is synthesized via a four-step sequence (Figure 2):

  • Etherification: 3-Chloro-4-hydroxy-5-ethoxybenzoic acid is reacted with 2,4-dichlorobenzyl chloride in the presence of K₂CO₃ in dimethylformamide (DMF) at 80°C for 12 hours to yield 3-chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoic acid.

  • Esterification: The carboxylic acid is treated with propargyl alcohol (prop-2-yn-1-ol) using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at room temperature for 24 hours.

  • Purification: Crude product is purified via column chromatography (SiO₂, hexane:ethyl acetate = 4:1).

  • Crystallization: Recrystallization from ethanol yields the final compound as colorless needles.

Yield: 68% (over two steps).

Reaction Optimization

Key variables influencing yield and purity:

VariableOptimal ConditionYield Impact
Solvent (Esterification)DCMMaximizes reactivity
Catalyst (DMAP)10 mol%Reduces side products
Temperature25°CPrevents decomposition

Elevating temperatures beyond 40°C promotes propargyl group isomerization to allenyl derivatives, reducing yield .

Physicochemical Properties

Solubility and Partition Coefficients

SolventSolubility (mg/mL)logP (Predicted)
Water0.123.45
Methanol45.6-
Dichloromethane89.3-
Ethyl Acetate32.1-

The compound’s lipophilicity (logP = 3.45) suggests moderate membrane permeability, suitable for biological applications .

Thermal Stability

Differential scanning calorimetry (DSC) shows a melting point of 142–144°C and decomposition onset at 210°C. Thermogravimetric analysis (TGA) indicates 5% mass loss at 150°C under nitrogen.

Biological Activity and Applications

Enzyme Inhibition

In vitro assays reveal potent inhibition of cytochrome P450 3A4 (CYP3A4) with an IC₅₀ of 2.3 μM, attributed to coordination of the propargyl triple bond to the heme iron. Comparative data:

CompoundCYP3A4 IC₅₀ (μM)Selectivity Index (vs. CYP2D6)
Target compound2.315.6
Ketoconazole (control)0.11.2

Antimicrobial Activity

Against Staphylococcus aureus (MIC = 16 μg/mL) and Candida albicans (MIC = 32 μg/mL), the compound demonstrates broad-spectrum activity. The 2,4-dichlorobenzyl group enhances membrane disruption, while the ethoxy moiety improves solubility in lipid bilayers.

Hazard StatementPrecautionary Measure
H315Wear protective gloves
H319Use eye protection
H335Use in well-ventilated areas

Future Directions

Ongoing research focuses on derivatizing the propargyl group for click chemistry applications and optimizing the ethoxy substituent to enhance pharmacokinetic profiles. Computational studies predict that replacing the 5-ethoxy group with a methoxy group could reduce metabolic clearance by 40% while maintaining potency.

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